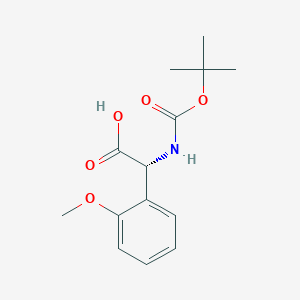

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

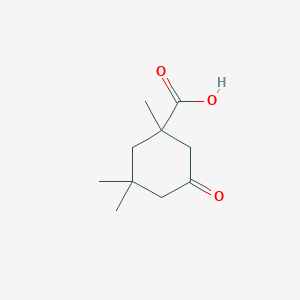

“(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” is a chemical compound with the molecular formula C19H24BNO3 . It has a molecular weight of 325.210 g/mol . The compound is an intermediate in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of “(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” can be confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) calculations can be used to optimize the molecular structure, which is consistent with the crystal structures determined by single crystal X-ray diffraction .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 411.9±44.0 °C at 760 mmHg . The flash point is 202.9±28.4 °C . The exact mass is 325.184937 .

Scientific Research Applications

Synthesis of Spiroborate Esters

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine plays a crucial role in the synthesis of spiroborate esters. This process involves the transformation of 1,2-aminoalcohols, ethylene glycol, and triisopropyl borate into chiral organoboranes, showcasing its utility in creating chiral alcohols and borane reduction catalysts. The research conducted by Stepanenko et al. (2011) illustrates the compound's pivotal role in generating spiroborate esters, contributing significantly to the field of chiral synthesis and catalysis (Stepanenko et al., 2011).

Catalytic Enantioselective Borane Reduction

In another application, the compound is utilized in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of enantiomerically pure amines. This method, detailed by Huang et al. (2011), showcases the compound's effectiveness in asymmetric reduction, further establishing its value in producing chiral amines with high enantioselectivity (Huang et al., 2011).

Future Directions

Boric acid compounds, which “(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine” is a derivative of, have significant potential in the field of medicine, including the treatment of tumors and microbial infections, and the design of anticancer drugs . They also have potential applications in the fields of agriculture, energy, and others due to their insecticidal, weeding, and photoelectric activities .

properties

IUPAC Name |

(2S)-1-(1,3,2-dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO3/c1-15(2)18(21)19(16-9-5-3-6-10-16,17-11-7-4-8-12-17)24-20-22-13-14-23-20/h3-12,15,18H,13-14,21H2,1-2H3/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZIPVDPYPQAMN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCO1)OC(C2=CC=CC=C2)(C3=CC=CC=C3)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648560 |

Source

|

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-((1,3,2-Dioxaborolan-2-yl)oxy)-3-methyl-1,1-diphenylbutan-2-amine | |

CAS RN |

879981-94-9 |

Source

|

| Record name | (2S)-1-[(1,3,2-Dioxaborolan-2-yl)oxy]-3-methyl-1,1-diphenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)